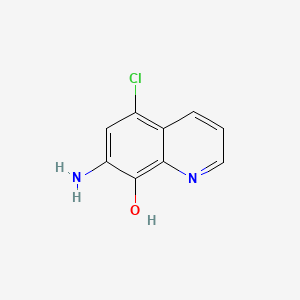

7-Amino-5-chloroquinolin-8-ol

Beschreibung

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. nih.govfrontiersin.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the modulation of its biological and physicochemical properties. frontiersin.orgresearchgate.net This has led to the development of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. rsc.org The ability to introduce different substituents onto the quinoline core is crucial for tailoring the molecule's interaction with specific biological targets. frontiersin.orgresearchgate.net

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Drug Design and Discovery

The 8-hydroxyquinoline (8-HQ) moiety is a particularly significant scaffold in drug design, largely due to its potent metal-chelating properties. mdpi.comresearchgate.net This ability to bind with metal ions is central to many of its biological activities, including antimicrobial, anticancer, and neuroprotective effects. mdpi.comresearchgate.net The 8-HQ scaffold has been incorporated into several approved drugs and serves as a building block for the development of new therapeutic agents. mdpi.com Recent research has also identified the 8-hydroxyquinoline scaffold in compounds that act as blockers for the histamine (B1213489) H2 receptor, suggesting its potential in treating conditions like acid reflux. acs.orgnih.gov The structural and electronic properties of the 8-HQ ring can be fine-tuned through the introduction of various substituents, making it a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net

Contextualizing 7-Amino-5-chloroquinolin-8-ol within Halogenated and Aminated Quinoline Chemistry

This compound is a derivative of the 8-hydroxyquinoline scaffold, distinguished by the presence of a chlorine atom at the C5 position and an amino group at the C7 position. The introduction of halogens into the quinoline ring is a common strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govmdpi.com Similarly, the incorporation of an amino group can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule. rsc.org

In the case of this compound, the electron-withdrawing chlorine atom at position 5 and the electron-donating amino group at position 7 create a unique electronic distribution within the quinoline ring system. This interplay of substituents is expected to modulate its reactivity and biological profile compared to the parent 8-hydroxyquinoline or its singly substituted derivatives.

Research Gaps and Future Directions for this compound Studies

While the broader classes of quinoline and 8-hydroxyquinoline derivatives have been extensively studied, specific research on this compound is less documented. A significant research gap exists in the comprehensive evaluation of its biological activities. Although its structural features suggest potential as an antimicrobial or anticancer agent, detailed in vitro and in vivo studies are needed to confirm these hypotheses and elucidate its mechanisms of action.

Future research should focus on several key areas. Firstly, the development and optimization of synthetic routes to produce this compound in high yield and purity are essential for further investigation. Secondly, a systematic screening of its biological activities against a wide range of targets, including various bacterial and fungal strains, cancer cell lines, and specific enzymes, would be highly valuable. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs with modifications at the amino and chloro positions, could provide crucial insights for the design of more potent and selective compounds. Investigating its metal-chelating properties and the biological significance of its metal complexes also represents a promising avenue for future research.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | nih.gov |

| Molecular Weight | 194.62 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 18471-93-7 | chemscene.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified | |

| LogP | 2.176 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 59.14 Ų | chemscene.com |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common starting material is 2-amino-4-chlorophenol (B47367). mdpi.com One documented synthetic pathway involves the following key transformations:

Perkin Condensation: The initial step often involves a Perkin condensation of a suitable quinoline precursor with an aromatic aldehyde. mdpi.com

Nitration: Introduction of a nitro group onto the quinoline ring, which can later be reduced to an amino group.

Reduction: The nitro group is then reduced to the primary amine, yielding the 7-amino functionality. mdpi.com

Alternative approaches may start with 5-chloroquinolin-8-ol, which is prepared from 2-amino-4-chlorophenol. mdpi.comresearchgate.net This intermediate can then undergo nitration followed by reduction to introduce the amino group at the 7-position.

Research Applications of this compound

The primary research application of this compound is as an intermediate in the synthesis of more complex molecules with potential biological activities. Its structural framework, combining the 8-hydroxyquinoline scaffold with halogen and amine substituents, makes it a valuable building block for creating novel compounds.

For instance, it has been utilized in the synthesis of N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)benzenesulfonamide derivatives. mdpi.com These compounds were designed and evaluated for their potential as inhibitors of HIV integrase, an essential enzyme for viral replication. mdpi.com The amino group at the 7-position serves as a key functional handle for further chemical modifications, allowing for the attachment of various side chains and pharmacophores to explore structure-activity relationships.

While direct studies on the biological properties of this compound are limited, its structural similarity to other halogenated 8-hydroxyquinolines with known antimicrobial and other biological activities suggests its potential in these areas. biosynce.comsmolecule.com For example, the related compound 7-bromo-5-chloroquinolin-8-ol (B1266416) is noted for its use as an antibacterial agent. biosynce.com Further research is warranted to fully explore the therapeutic potential of this compound itself.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-5-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRZBYJYLDQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Amino 5 Chloroquinolin 8 Ol and Its Derivatives

Precursor Synthesis Strategies for 7-Amino-5-chloroquinolin-8-ol

The synthesis often commences with the preparation of a key precursor, 5-chloroquinolin-8-ol. This intermediate is then further functionalized to yield the target compound.

Preparation of 5-chloroquinolin-8-ol from 2-amino-4-chlorophenol (B47367)

A common and established method for synthesizing 5-chloroquinolin-8-ol (cloxiquine) involves the Skraup-Doebner-von Miller reaction. This reaction utilizes 2-amino-4-chlorophenol as the starting material. scispace.comchemicalbook.com In a typical procedure, 2-amino-4-chlorophenol is reacted with an α,β-unsaturated carbonyl compound, such as acrolein or glycerol, in the presence of an acid catalyst and an oxidizing agent. scispace.com A variation of this involves reacting 2-amino-4-chlorophenol with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid, which upon heating, yields 5-chloroquinolin-8-ol. chemicalbook.com Another approach involves the reaction of 2-amino-4-chlorophenol with methacrylaldehyde in the presence of hydrochloric acid and glacial acetic acid.

Introduction of Substituents at Position 2 of the Quinoline (B57606) Ring

For the synthesis of derivatives of this compound, substituents can be introduced at the 2-position of the 5-chloroquinolin-8-ol ring. One method to achieve this is the Perkin condensation. This involves the reaction of 5-chloro-2-methylquinolin-8-ol with various aromatic aldehydes in acetic anhydride. mdpi.com This reaction typically proceeds at elevated temperatures and results in the formation of (E)-5-chloro-2-styrylquinolin-8-yl acetates. Subsequent hydrolysis, often with a mixture of pyridine (B92270) and water, removes the acetyl group to yield 5-chloro-2-styrylquinolin-8-ols. mdpi.com

Nitration and Reduction Pathways for Amine Group Introduction at Position 7

To introduce the amino group at the 7-position, a two-step nitration and reduction sequence is employed. The precursor, 5-chloroquinolin-8-ol or its 2-substituted derivatives, is first nitrated. mdpi.com The nitration is typically carried out using a nitrating agent like fuming nitric acid at low temperatures (0–5°C) to selectively introduce a nitro group at the 7-position, yielding 5-chloro-7-nitro-8-hydroxyquinoline. The directing effect of the hydroxyl group at position 8 favors substitution at this position.

Following nitration, the nitro group is reduced to an amino group. This reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol (B129727) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous methanol solution at a controlled pH is also effective. This sequence successfully converts the nitro precursor into the desired this compound or its derivatives. mdpi.com

Direct Synthetic Routes to this compound

Direct synthesis aims to construct the this compound molecule with the amino group already in place or introduced in a more direct fashion.

Reduction of Nitro Precursors to Amino Quinolinols

As mentioned previously, the reduction of a 7-nitro-5-chloroquinolin-8-ol precursor is a key step. This transformation is a direct pathway to the final amino quinolinol. The choice of reducing agent and reaction conditions can be optimized to ensure high yields and purity. For instance, the reduction of (E)-5-chloro-7-nitro-2-styrylquinolin-8-ols has been successfully carried out to produce various (E)-2-styryl-7-amino-5-chloroquinolin-8-ols. mdpi.com

Synthesis of this compound Derivatives

A variety of derivatives of this compound have been synthesized to explore their chemical and biological properties. One common approach involves the reaction of the amino group at the 7-position. For example, N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives have been prepared by reacting the corresponding 7-amino-2-styryl-5-chloroquinolin-8-ol with a benzenesulfonyl chloride derivative in the presence of a base like pyridine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Another class of derivatives includes those with substitutions at the 7-aminomethyl position. For instance, 7-(aminomethyl)-5-chloroquinolin-8-ol (B1642466) and its derivatives have been synthesized. ontosight.aimdpi.com These can be further modified, for example, by reacting with various reagents to form more complex structures. mdpi.com

The following table provides examples of synthesized derivatives of this compound.

| Compound Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol | (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol | Reduction | 86 | mdpi.com |

| (E)-2-(4-Bromostyryl)-7-amino-5-chloroquinolin-8-ol | (E)-4-Bromo-5-chloro-7-nitro-2-styrylquinolin-8-ol | Reduction | 94 | mdpi.com |

| (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol | (E)-5-Chloro-2-(4-methoxystyryl)-7-nitroquinolin-8-ol | Reduction | 60 | mdpi.com |

| (E)-2-(4-Hydroxystyryl)-7-amino-5-chloroquinolin-8-ol | (E)-5-Chloro-2-(4-hydroxystyryl)-7-nitroquinolin-8-ol | Reduction | 30 | mdpi.com |

| N-(5-Chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide | (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol | Benzenesulfonyl chloride, Pyridine, DMAP | 16-56 | mdpi.com |

| 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol | 5-Chloroquinolin-8-ol, Pyrrolidine (B122466), Formaldehyde (B43269) | Mannich reaction | 65 | mdpi.com |

| 5-Chloro-7-(morpholinomethyl)quinolin-8-ol | 5-Chloroquinolin-8-ol, Morpholine (B109124), Formaldehyde | Mannich reaction | 65 | mdpi.com |

| 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol | 5-Chloroquinolin-8-ol, N-Methylpiperazine, Formaldehyde | Mannich reaction | 50 | mdpi.com |

Formation of Sulfonamide Derivatives via Reaction with Sulfonyl Chlorides

The amino group at the C7 position of the quinoline ring is a key functional handle for derivatization. One common transformation is its reaction with various sulfonyl chlorides to form sulfonamide derivatives. This reaction is a standard method for introducing a diverse range of aryl or alkyl sulfonyl groups, which can significantly modulate the electronic and steric properties of the parent molecule. The reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride, which can then be reacted with appropriate amines to form sulfonamides. mdpi.com For instance, new quinoline derivatives with sulfonamide moieties have been synthesized from 4,7-dichloroquinoline (B193633). researchgate.net

The synthesis of N-(2-styrylquinolin-7-yl)benzenesulfonamides has been explored as potential HIV integrase inhibitors. researchgate.net In a related context, a series of new hybrid systems containing both quinoline and 1,2,3-triazole moieties have been synthesized from acetylene (B1199291) derivatives of quinoline-5-sulfonamide. mdpi.com Furthermore, research into 8-quinolinesulfonamide derivatives as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2) highlights the therapeutic interest in this class of compounds. mdpi.com

Challenges in N- and O-Sulfonylation Selectivity

A significant challenge in the derivatization of aminophenol structures, such as this compound, is achieving regioselectivity in sulfonylation reactions. The presence of two nucleophilic sites, the amino group (N) and the hydroxyl group (O), can lead to the formation of a mixture of N-sulfonated, O-sulfonated, and potentially di-sulfonylated products.

In the case of the closely related 2-styryl-7-amino-5-chloroquinolin-8-ols, reactions with sulfonyl chlorides in the presence of bases like pyridine or triethylamine (B128534) have been reported to produce a mixture of N- and O-sulfonylation products that are difficult to separate. mdpi.com This lack of selectivity is a notable difference from the behavior of simpler o-aminophenols, where selective N- or O-tosylation can often be achieved by carefully controlling the reaction conditions. mdpi.com The chemoselective acylation of the related 2-amino-8-quinolinol has also been studied, revealing that different conditions can favor the formation of C2-amides or C8-esters. rsc.orgresearchgate.net

Catalytic Approaches for Selective Sulfonylation (e.g., DMAP catalysis)

To address the challenge of selectivity, catalytic methods are often employed. 4-Dimethylaminopyridine (DMAP) is a well-known and highly effective catalyst for acylation and sulfonylation reactions. nih.gov It functions via a nucleophilic catalysis mechanism, where it reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate. This intermediate is then more readily attacked by the desired nucleophile, often leading to improved reaction rates and selectivity. nih.gov

The use of DMAP has been reported to be crucial for the efficient sulfonylation of primary amines, even in the absence of other bases like pyridine or triethylamine. nih.gov In the context of quinolinols, DMAP, in conjunction with coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI), has been shown to preferentially promote the formation of C8-esters in 2-amino-8-quinolinol, demonstrating its utility in directing the regioselectivity of acylation. rsc.orgresearchgate.netrsc.org

Mannich Reaction for Introducing Aminomethyl Moieties

The Mannich reaction is a powerful C-C bond-forming reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. mdpi.comijpsonline.com For 5-chloroquinolin-8-ol and its derivatives, the position ortho to the hydroxyl group (C7) is activated towards electrophilic substitution, making it a suitable substrate for the Mannich reaction. This reaction typically involves the condensation of the quinolinol with formaldehyde and a primary or secondary amine.

This methodology has been successfully applied to synthesize a variety of 7-(aminomethyl)-5-chloroquinolin-8-ol derivatives. ontosight.ai For example, the reaction of 5-chloro-8-hydroxyquinoline (B194070) with various amines and formaldehyde leads to the corresponding Mannich bases. mdpi.comnih.gov The reaction is versatile, allowing for the introduction of a wide array of aminomethyl side chains by simply varying the amine component. mdpi.com

Click Chemistry Approaches for 7-Chloroquinoline (B30040) Derivatives (Sonochemical Techniques)

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for synthesizing complex molecules from simpler building blocks. tandfonline.comsemanticscholar.orgtandfonline.comresearchgate.net This approach has been applied to the synthesis of 7-chloroquinoline derivatives, often in conjunction with sonochemical methods to enhance reaction rates and yields. tandfonline.comsemanticscholar.orgtandfonline.comresearchgate.net

In a typical application, a 7-chloroquinoline scaffold bearing either an azide (B81097) or a terminal alkyne is "clicked" with a complementary reaction partner. For example, 38 different 7-chloroquinoline-based compounds were synthesized via CuAAC, starting from 4,7-dichloroquinoline. scielo.br The use of ultrasound irradiation in these syntheses aligns with green chemistry principles by often reducing reaction times and improving product purity. tandfonline.comsemanticscholar.orgtandfonline.comresearchgate.net

Esterification of 5-chloroquinolin-8-ol (Steglich Reaction)

The hydroxyl group at the C8 position of the quinoline ring can be readily esterified to produce a variety of ester derivatives. The Steglich esterification is a mild and efficient method for this transformation, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically DMAP. researchgate.netasianpubs.org

This method has been successfully employed for the O-acylation of 5-chloro-8-hydroxyquinoline with various acylating agents, leading to the synthesis of 5-chloroquinolin-8-yl-benzoates in good yields. researchgate.netasianpubs.org The Steglich reaction is valued for its operational simplicity and its applicability to a wide range of carboxylic acids and alcohols. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of quinoline derivatives. ijpsjournal.comresearchgate.net A key focus is the use of more environmentally benign solvents, catalysts, and energy sources.

Ultrasound irradiation (sonochemistry) has been highlighted as a green technique in the synthesis of 7-chloroquinoline derivatives. tandfonline.comsemanticscholar.orgtandfonline.comresearchgate.net Sonochemical methods can lead to shorter reaction times, higher yields, and greater product purity compared to traditional thermal methods. tandfonline.comresearchgate.net The use of water as a solvent, whenever possible, is another cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. mdpi.com The combination of ultrasound and aqueous media presents a particularly sustainable approach for synthesizing bioactive molecules. mdpi.com Furthermore, the development of solvent-free reaction conditions, as demonstrated in the sonochemical synthesis of quinoline derivatives from aromatic amines and glycerol, offers a significant step towards more environmentally friendly manufacturing processes. ingentaconnect.com

Data Tables

Table 1: Examples of Synthesized 7-Chloroquinoline Derivatives and Their Methodologies

| Compound Class | Synthetic Method | Key Reagents | Reference |

| Sulfonamide Derivatives | Sulfonylation | Sulfonyl Chlorides, Amines | mdpi.com, researchgate.net |

| Aminomethyl Derivatives | Mannich Reaction | Formaldehyde, Primary/Secondary Amines | mdpi.com, nih.gov, mdpi.com |

| Triazole Hybrids | Click Chemistry (CuAAC) | Azides, Alkynes, Copper(I) catalyst | tandfonline.com, scielo.br |

| Benzoate Esters | Steglich Esterification | Carboxylic Acids, DCC, DMAP | researchgate.net, asianpubs.org |

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Principle | Application in Quinoline Synthesis | Advantages | Reference |

| Alternative Energy Source | Ultrasound Irradiation (Sonochemistry) | Reduced reaction times, higher yields, increased purity | tandfonline.com, researchgate.net, ingentaconnect.com |

| Benign Solvents | Use of Water | Non-toxic, non-flammable, abundant, enhances cavitation | mdpi.com |

| Waste Reduction | Solvent-free Reactions | Eliminates solvent waste, simplifies purification | ingentaconnect.com |

Application of Ultrasound Irradiation

Ultrasound irradiation has emerged as a significant tool in organic synthesis, embodying principles of "green and sustainable chemistry". tandfonline.comrsc.org This technique offers a powerful alternative to conventional heating methods for the synthesis of quinoline and its derivatives. rsc.orgderpharmachemica.com The application of ultrasonic waves in chemical reactions can lead to highly accelerated reaction rates, substantial reductions in reaction times, and improvements in both the yield and purity of the final products. tandfonline.comderpharmachemica.comresearchgate.net The physical phenomenon behind sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, driving chemical reactions forward. This method is noted for its operational simplicity and for being an eco-friendly process. rsc.orgnih.govresearchgate.net

Research into the synthesis of various quinoline derivatives has demonstrated the distinct advantages of employing ultrasound. For instance, in the synthesis of piperidinyl-quinoline acylhydrazones, ultrasound-assisted conjugation of the reactants in ethanol (B145695) with a catalytic amount of glacial acetic acid led to the formation of target compounds in excellent yields within a remarkably short reaction time of 4–6 minutes at room temperature. mdpi.com

A comparative study on the synthesis of ethyl (quinolin-8-yloxy)acetate derivatives highlighted that both microwave and ultrasound irradiation result in shorter reaction times and higher yields compared to conventional methods. derpharmachemica.com Similarly, the synthesis of novel 7-chloroquinoline derivatives via "click" reactions was efficiently achieved using an ultrasonic bath. tandfonline.comresearchgate.net These reactions, conducted in ethanol at 90°C, were completed in 30 to 40 minutes, affording yields in the range of 78-89%. tandfonline.comresearchgate.netsemanticscholar.org The use of ultrasound in these nucleophilic substitution and cyclization reactions showcases its utility in creating complex heterocyclic structures efficiently. tandfonline.comresearchgate.net

The table below summarizes findings from various studies on the ultrasound-assisted synthesis of quinoline derivatives, illustrating the reaction conditions and outcomes.

| Product Type | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |

| N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | 4,7-dichloroquinoline, o-phenylenediamine | Ethanol | Reflux, Ultrasonic Bath, 90°C | 30 min | - | tandfonline.comresearchgate.net |

| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | 4,7-dichloroquinoline, thiosemicarbazide | Ethanol | Reflux, Ultrasonic Bath, 90°C | 30 min | - | tandfonline.comresearchgate.net |

| 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | 4,7-dichloroquinoline, 3-amino-1,2,4-triazole | Ethanol | Reflux, Ultrasonic Bath, 90°C | 30 min | - | tandfonline.comresearchgate.net |

| Shiff's Bases (e.g., (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(naphthalene-8-yl)ethylidene)-benzene-1,2-diamine) | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine, Carbonyl compounds | Ethanol | Reflux, Ultrasonic Bath, 90°C | 30 min | 78-89% | tandfonline.comresearchgate.net |

| 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide, ethyl acetoacetate | Ethanol | Reflux, Ultrasonic Bath, 90°C | 40 min | Excellent | tandfonline.comresearchgate.netsemanticscholar.org |

| 8-aryl-7,8-dihydro- derpharmachemica.com-dioxolo[4,5-g]quinolin-6(5H)-ones | Meldrum's acid, 3,4-methylenedioxy aniline, aromatic aldehydes | Aqueous medium with TiO₂ NPs | High-Intensity Probe Sonicator | Shorter time | Excellent | nih.govresearchgate.net |

| Piperidinyl-quinoline acylhydrazones | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, aromatic acid hydrazides | Ethanol | Ultrasonic waves, Room Temp. | 4-6 min | Excellent | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 7 Amino 5 Chloroquinolin 8 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-Amino-5-chloroquinolin-8-ol and its derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amino group protons, and the hydroxyl proton can be observed. For instance, in a study of an intermediate, this compound, the following chemical shifts (δ) in ppm were reported: 9.42 (s, 1H), 8.78 (d, 1H, J = 3.9 Hz), 8.29 (d, 1H, J = 8.4 Hz), 7.35 (m, 1H), 7.34 (s, 1H), and 5.36 (s, 2H). rsc.org The broad singlet at 5.36 ppm is characteristic of the amino (-NH₂) protons, while the singlets and multiplets in the aromatic region (7.34-9.42 ppm) correspond to the protons on the quinoline (B57606) ring system.

For analogues such as (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol, additional signals for the vinyl protons of the styryl group appear as doublets, typically in the range of 7.30-8.15 ppm, with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. mdpi.com The presence of various substituents on the styryl phenyl ring, as seen in other analogues, leads to predictable shifts in the corresponding aromatic proton signals. mdpi.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For this compound, the reported chemical shifts include signals at 149.82, 139.39, 136.02, 135.879, 133.13, 119.96, 119.24, 118.74, and 118.695 ppm. rsc.org These shifts correspond to the carbon atoms of the quinoline core.

Interactive Data Table: ¹H-NMR and ¹³C-NMR Data for this compound and Analogues

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| This compound | 9.42 (s, 1H), 8.78 (d, 1H), 8.29 (d, 1H), 7.35 (m, 1H), 7.34 (s, 1H), 5.36 (s, 2H) | 149.82, 139.39, 136.02, 135.879, 133.13, 119.96, 119.24, 118.74, 118.695 | rsc.org |

| (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol | 5.38 (s, br, 2H, NH₂), 7.23 (s, 1H, Ar-H), 7.36 (t, 1H, Ar-H), 7.44 (d, 1H, -CH=CH-), 7.46 (t, 2H, Ar-H), 7.54 (d, 1H, Pyridine-H), 7.72 (d, 2H, Ar-H), 8.15 (d, 1H, -CH=CH-), 8.22 (d, 1H, pyridine-H), 9.03 (s, br, 1H, OH) | Not Provided | mdpi.com |

| (E)-2-(4-Bromostyryl)-7-amino-5-chloroquinolin-8-ol | 7.59 (d, 1H, -CH=CH-), 7.66 (s, 1H, OH), 7.68 (s, 4H, Ar-H), 8.08 (d, 1H, pyridine-H), 8.15 (s, 1H, Ar-H), 8.34 (d, 1H, -CH=CH-), 8.56 (d, 1H, pyridine-H) | Not Provided | mdpi.com |

| (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol | 3.81 (s, 3H, OCH₃), 5.42 (s br, 2H, NH₂), 7.02 (d, 2H, Ar-H), 7.21 (s, 1H, Ar-H), 7.29 (d, 1H, -CH=CH-), 7.49 (d, 1H, pyridine-H), 7.66 (d, 2H, Ar-H), 8.08 (d, 1H, -CH=CH-), 8.19 (d, 1H, pyridine-H), 8.99 (s, br, 1H, OH) | Not Provided | mdpi.com |

| (E)-2-(4-Hydroxystyryl)-7-amino-5-chloroquinolin-8-ol | 5.75 (s, br, 2H, NH₂), 6.85 (d, 2H, Ar-H), 7.22 (s, 1H, Ar-H), 7.30 (d, 1H, -CH=CH-), 7.54 (d, 1H, pyridine-H), 7.55 (d, 2H, Ar-H), 8.03 (d, 1H, -CH=CH-), 8.23 (d, 1H, pyridine-H), 9.11 (s, br, 1H, OH), 9.88 (s, 1H, OH) | Not Provided | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds and functional groups.

For an intermediate, this compound, characteristic IR absorption bands have been observed at 1588 cm⁻¹ (νC=N) and 1052 cm⁻¹ (νC–Cl). rsc.org The N-H stretching vibrations of the amino group typically appear in the region of 3500-3100 cm⁻¹. copbela.org Primary amines, such as in this compound, are expected to show two N-H stretching bands. copbela.org

In analogues like (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol, the IR spectrum shows bands at 3436, 1634, 1508, 1465, 1290, and 1193 cm⁻¹. mdpi.com The band at 3436 cm⁻¹ can be attributed to O-H and/or N-H stretching vibrations. Other analogues with different substituents on the styryl ring exhibit similar characteristic bands, with slight shifts depending on the nature of the substituent. mdpi.com For example, (E)-2-(4-Hydroxystyryl)-7-amino-5-chloroquinolin-8-ol shows bands at 3413 and 3369 cm⁻¹, which can be assigned to the stretching vibrations of the two different hydroxyl groups and the amino group. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound and Analogues

| Compound | Characteristic IR Bands (ν, cm⁻¹) | Reference |

| This compound | 1588 (C=N), 1052 (C-Cl) | rsc.org |

| (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol | 3436, 1634, 1508, 1465, 1290, 1193 | mdpi.com |

| (E)-2-(4-Bromostyryl)-7-amino-5-chloroquinolin-8-ol | 3432, 3080, 1628, 1566, 1516, 1342, 1180 | mdpi.com |

| (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol | 3450, 3376, 3338, 1606, 1513, 1305, 1176 | mdpi.com |

| (E)-2-(4-Hydroxystyryl)-7-amino-5-chloroquinolin-8-ol | 3413, 3369, 1621, 1514, 1279, 1171 | mdpi.com |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for quinoline derivatives, which often produces a protonated molecular ion [M+H]⁺.

For this compound, the molecular weight is 194.62 g/mol . nih.gov In the ESI-MS spectrum of its styryl analogue, (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol, the protonated molecular ion [M+H]⁺ is observed at m/z 286.9. mdpi.com Similarly, for other analogues, the [M+H]⁺ peak is readily identified, confirming their respective molecular weights. mdpi.com

The fragmentation pattern in MS/MS provides valuable structural information. For instance, in the MS/MS analysis of a related compound, 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), the precursor ion [M+H]⁺ at m/z 257.9 fragments to a major product ion at m/z 151.0. nih.govtsu.edu This fragmentation is characteristic of the quinoline core. The fragmentation of protonated α-amino acids, a component of the titular compound's structure, often involves losses of small molecules like H₂O and CO. nih.gov The fragmentation of quinoline itself typically involves the loss of HCN. mcmaster.ca

Interactive Data Table: ESI-MS Data for this compound Analogues

| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | 194.62 | Not Provided | Not Provided | nih.gov |

| (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol | 296.76 | 286.9 | Not Provided | mdpi.com |

| (E)-2-(4-Bromostyryl)-7-amino-5-chloroquinolin-8-ol | 375.65 | 376.8 | Not Provided | mdpi.com |

| (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol | 326.79 | 326.9 | Not Provided | mdpi.com |

| (E)-2-(4-Hydroxystyryl)-7-amino-5-chloroquinolin-8-ol | 312.76 | 312.9 | Not Provided | mdpi.com |

| 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) | 258.48 | 257.9 | 151.0 | nih.govtsu.edu |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification and Purity Assessment

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification and purity assessment of this compound and its analogues in various matrices.

A validated LC-MS/MS method was developed for the quantification of a related compound, 7-bromo-5-chloroquinolin-8-ol (CLBQ14), in rat plasma and urine. nih.govtsu.edu This method utilized a C18 column for chromatographic separation with a gradient elution of acetonitrile (B52724) and water containing 0.1% or 0.2% formic acid. nih.govtsu.edu The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For CLBQ14, the transition of the protonated molecular ion [M+H]⁺ at m/z 257.9 to a product ion at m/z 151.0 was monitored. nih.govtsu.edu

The method demonstrated good linearity over a concentration range of 1-1000 ng/mL, with high accuracy and precision. nih.govnih.gov The extraction recovery from biological matrices was also high, indicating the method's robustness for pharmacokinetic studies. nih.govnih.gov Similar HPLC-MS/MS methods can be readily adapted for the analysis of this compound and its other analogues.

Interactive Data Table: HPLC-MS/MS Parameters for the Analysis of a this compound Analogue

| Parameter | Value | Reference |

| Compound | 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) | nih.govtsu.edu |

| HPLC Column | Waters XTerra® MS C18 (3.5 μm, 2.1 x 50 mm) | nih.govtsu.edu |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% or 0.2% formic acid | nih.govtsu.edu |

| Flow Rate | 0.5 mL/min | tsu.edu |

| Injection Volume | 10 μL | tsu.edu |

| MS Detection | MRM in positive mode | nih.govtsu.edu |

| Precursor Ion (m/z) | 257.9 | nih.govtsu.edu |

| Product Ion (m/z) | 151.0 | nih.govtsu.edu |

| Linearity Range | 1-1000 ng/mL | nih.govnih.gov |

| Retention Time | 1.31 min | nih.govtsu.edu |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Determination

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. libretexts.org The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org

In the synthesis of this compound and its analogues, TLC can be employed to track the consumption of starting materials and the formation of the desired product. mdpi.com By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, the progress of the reaction can be visualized. thieme.de The separated spots can be detected under UV light or by using a staining reagent. libretexts.org

A TLC method has been developed for the simultaneous quantitative determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, which are related to the target compound. researchgate.net This method used a silica gel 60 TLC plate and a mobile phase consisting of methanol-ethyl acetate-iso-propyl alcohol-ammonia solution. researchgate.net Densitometric analysis at 247 nm allowed for the quantification of the compounds. researchgate.net This demonstrates the utility of TLC not only for qualitative monitoring but also for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the formation of metal complexes with this compound and its analogues. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher one. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity are characteristic of the electronic structure of the compound.

Upon complexation with a metal ion, the UV-Vis spectrum of the ligand, in this case, a quinoline derivative, often undergoes significant changes. These changes, such as a shift in λₘₐₓ (bathochromic or hypsochromic shift) and a change in absorbance intensity, provide evidence for the formation of the metal complex.

For instance, in the characterization of copper complexes with halogen and nitro derivatives of 8-hydroxyquinoline (B1678124), UV-Vis spectroscopy was used to evaluate the stability of the complexes in solution. mdpi.com The development of an absorption band at λₘₐₓ = 637–651 nm upon increasing Fe(III) concentration in the presence of a related ligand indicated the formation of complexes. rsc.org

X-ray Diffraction Studies for Crystal Structures

The crystal structure of an analogue, 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, has been determined. researchgate.net The compound crystallizes in the triclinic space group P1. The quinolinol moiety is nearly planar, and an intramolecular O—H···N hydrogen bond is observed. researchgate.net The crystal structure reveals how the molecules are packed in the solid state, including intermolecular interactions like C—H···O hydrogen bonds that form inversion dimers. researchgate.net

In another study, the crystal structure of a zinc complex with a derivative of this compound, (7-{[bis(pyridin-2-ylmethyl)amino-κ³N,N′,N′′]methyl}-5-chloroquinolin-8-ol)dibromidozinc(II), was elucidated. researchgate.net This analysis provided detailed information about the coordination geometry of the zinc ion and the conformation of the ligand within the complex. researchgate.net

Interactive Data Table: Crystal Data for a this compound Analogue

| Parameter | Value | Reference |

| Compound | 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol | researchgate.net |

| Molecular Formula | C₂₂H₁₉ClN₄O | researchgate.net |

| Molecular Weight | 390.86 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 8.3170 (5) | researchgate.net |

| b (Å) | 11.5993 (7) | researchgate.net |

| c (Å) | 11.6135 (6) | researchgate.net |

| α (°) | 116.8473 (13) | researchgate.net |

| β (°) | 105.2809 (13) | researchgate.net |

| γ (°) | 92.0110 (17) | researchgate.net |

| Volume (ų) | 948.68 (10) | researchgate.net |

| Z | 2 | researchgate.net |

Structure Activity Relationship Sar and Computational Studies

Impact of Substituents on Biological Activities

The type and position of substituents on the quinoline (B57606) ring system significantly influence the biological properties of the resulting compounds.

The chlorine atom at position C5 and the amino group at position C7 of the quinoline ring are critical determinants of the compound's biological activity. The electron-withdrawing nature of the chlorine atom at the C5 position creates a localized electron deficiency. In contrast, the amino group at the C7 position donates electrons into the quinoline ring through resonance. This electronic interplay modulates the molecule's reactivity.

The presence and position of the chlorine atom are known to affect the lipophilicity and membrane penetration capabilities of quinoline derivatives. For instance, the replacement of a chlorine atom on the benzene (B151609) ring of some quinoline derivatives has been shown to have a detrimental effect on their inhibitory activity against certain enzymes. arabjchem.org Studies on related quinoline compounds have highlighted that the presence of a chlorine atom can significantly enhance antimicrobial efficacy compared to the unsubstituted parent compound.

The amino group at C7 provides a site for potential hydrogen bonding interactions, which can be crucial for binding to biological targets. The introduction of substituents on this amino group can further modulate the biological activity. For example, the absence of an active substituent on the amino group in some 7-chloroquinoline (B30040) derivatives resulted in diminished antimalarial activity. semanticscholar.orgtandfonline.com Conversely, the amination of 4,7-dichloroquinoline (B193633) with various amines, followed by the introduction of different carbonyl compounds, led to increased activity, suggesting that substituents on the amino group play a key role. semanticscholar.orgtandfonline.com

The introduction of aryl and heterocyclic substituents to the core 7-Amino-5-chloroquinolin-8-ol structure can significantly alter its biological profile. These modifications can impact the molecule's steric and electronic properties, as well as its ability to form additional interactions with biological targets.

In a series of (E)-N-(2-styrylquinolin-7-yl)benzenesulfonamide derivatives, which are structurally related to this compound, the presence of a styryl group at the C2 position was a key feature. mdpi.com Further modifications with benzenesulfonamide (B165840) groups at the C7-amino position were explored to enhance activity. mdpi.com The design of these compounds was guided by the principle that a bulky group near the C7 position could increase biological activity. researchgate.net

Other studies on 7-chloroquinoline derivatives have shown that the introduction of heterocyclic rings at the fourth position can significantly increase their antifungal effects. semanticscholar.org Specifically, a derivative containing a thioxopyrimidinone ring was found to be the most active antimalarial agent in its series, indicating the positive contribution of this heterocyclic substituent. semanticscholar.org The presence of sulfur and nitrogen atoms within these heterocyclic rings was also linked to greater selectivity towards certain cancer cell lines. semanticscholar.org

The strategic placement of various aryl and heterocyclic moieties allows for the fine-tuning of the pharmacological properties of the quinoline scaffold, leading to compounds with enhanced potency and selectivity.

Influence of Chlorine and Amino Groups

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org In the context of this compound and its derivatives, QSAR models can predict the biological potency of new, unsynthesized compounds based on their physicochemical properties and molecular descriptors. wikipedia.org

QSAR models are developed by correlating a set of predictor variables (molecular descriptors) with a response variable (biological activity). wikipedia.org These models can be used for regression, to predict the potency of a compound, or for classification, to categorize a compound as active or inactive. wikipedia.org The process involves selecting a set of known compounds, measuring their biological activity, calculating their molecular descriptors, and then using statistical methods to build a predictive model. mdpi.com

For quinoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. mdpi.com For instance, a QSAR study on halogenated 8-hydroxyquinoline-based anti-MRSA agents helped to identify key structural features for their activity. mdpi.com While a specific QSAR model for this compound is not detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. The development of such a model would involve calculating descriptors that quantify the electronic, steric, and hydrophobic properties of the molecule and its various substituents.

A QSAR model for this compound derivatives could take the general form:

Activity = f(electronic descriptors, steric descriptors, hydrophobic descriptors) + error wikipedia.org

Where 'f' represents the mathematical function derived from the statistical analysis. Once validated, this model could be used to guide the synthesis of new derivatives with potentially improved biological activity. wikipedia.org

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interaction between a small molecule, like this compound, and a biological target, typically a protein or enzyme. mdpi.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and calculating the binding energy for different orientations and conformations. The pose with the lowest binding energy is considered the most likely binding mode.

For quinoline derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, in a study of 7-chloroquinoline derivatives, molecular docking was used to investigate the interactions between the compounds and the NQO1 protein. mdpi.com The analysis revealed that the arrangement and type of interactions depended on the substituent at the C2 position. mdpi.com A derivative with a hydroxyl group at C2 was found to form an additional hydrogen bond with a tyrosine residue in the protein's active site. mdpi.com

In another study, the binding of cloxyquin (5-chloro-8-hydroxyquinoline), a related compound, to bovine serum albumin was investigated. mdpi.com Molecular docking simulations revealed that cloxyquin preferentially binds to a specific fatty acid binding site on the protein. mdpi.com The binding was driven by hydrophobic interactions between the quinoline scaffold and several amino acid residues, as well as a π-π interaction and a hydrogen bond involving the quinoline ring and hydroxyl group. mdpi.com

While a specific molecular docking study for this compound was not found in the search results, such an analysis would provide valuable insights into its potential biological targets and the key interactions that govern its activity.

Density Functional Theory (DFT) Calculations for Geometrical Configurations and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov DFT calculations can provide valuable information about the geometrical configurations, electronic properties, and reactivity of molecules like this compound. scirp.org

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This allows for the calculation of various molecular properties, including optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.net

For quinoline derivatives, DFT has been used to study stability, tautomerism, and reactivity. scirp.org In one study, DFT calculations were used to investigate the corrosion inhibition potential of chloroquine (B1663885) derivatives. ajchem-a.com The calculated electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were correlated with the inhibition efficiency. ajchem-a.com

DFT calculations have also been employed to analyze the quantum chemical properties of 6,7-dichloro-5,8-quinolinedione derivatives. mdpi.com The results indicated that these compounds are highly reactive towards nucleophilic targets. mdpi.com The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, showed that the nucleophilic regions were localized near the nitrogen atom and a formyl group. mdpi.com

For this compound, DFT calculations could be used to:

Determine the most stable geometrical configuration.

Calculate the HOMO and LUMO energies to understand its electronic reactivity.

Generate an MEP map to identify regions susceptible to electrophilic and nucleophilic attack.

The following table summarizes some key quantum chemical parameters that can be obtained from DFT calculations and their significance:

| Parameter | Significance |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the ability of a molecule to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons. ajchem-a.com |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater tendency to accept electrons. ajchem-a.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | A measure of the chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com |

Computational Simulations of Molecular Interactions (e.g., Protein Binding)

Computational simulations, particularly molecular dynamics (MD) simulations, provide a dynamic view of molecular interactions over time. These simulations can complement the static picture provided by molecular docking by exploring the flexibility of both the ligand and the protein and the stability of their complex.

MD simulations have been used to study the binding of quinoline derivatives to proteins. For instance, in the study of cloxyquin binding to bovine serum albumin, MD simulations could be used to assess the stability of the docked complex and to analyze the changes in protein conformation upon ligand binding. mdpi.com

The general workflow for such a simulation would involve:

System Setup: The protein-ligand complex obtained from molecular docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to collect data on the trajectory of all atoms in the system.

Analysis: The trajectory is analyzed to study various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual amino acid residues, and the specific interactions (e.g., hydrogen bonds) between the ligand and the protein over time.

While a specific MD simulation study for this compound was not identified in the search results, this computational approach would be a powerful tool to gain a deeper understanding of its interactions with biological targets and the molecular basis of its activity.

Research on the Coordination Chemistry of this compound and its Metal Complexes Remains Largely Undocumented

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the coordination chemistry of the specific compound this compound and its corresponding metal complexes. While information is available for the compound itself, including its chemical structure and basic properties, detailed studies on its use as a ligand in the formation of metal complexes, their subsequent characterization, and catalytic applications appear to be absent from the public domain.

The compound this compound is a heterocyclic molecule with a quinoline backbone. nih.gov Its structure features a chlorine atom at position 5, an amino group at position 7, and a hydroxyl group at position 8. These functional groups, in theory, make it a potential candidate for acting as a chelating ligand in coordination chemistry.

However, specific investigations into the synthesis of its metal complexes, including those with Cobalt(II), Silver(I), or other transition metals, are not described in the available literature. Consequently, there is no information regarding the characterization of such complexes through methods like spectroscopic or thermal analysis.

Furthermore, the catalytic applications of any potential metal complexes derived from this compound, particularly in the fields of oligomerization and polymerization reactions, are also not documented. Research in this area tends to focus on related, but structurally distinct, quinoline derivatives. For instance, studies have been conducted on the catalytic activity of cobalt complexes with 5-chloroquinolin-8-ol in oligomerization reactions. nih.govresearchgate.net However, the presence of the additional amino group at the 7-position in the requested compound would significantly alter its electronic and steric properties, making direct comparisons to other quinoline derivatives inappropriate.

Coordination Chemistry of 7 Amino 5 Chloroquinolin 8 Ol and Its Metal Complexes

Biological Activities of Metal Complexes (e.g., Antimicrobial, Antioxidant)

The biological activity of 8-hydroxyquinoline (B1678124) derivatives is often linked to their ability to chelate metal ions. scirp.orgnih.govdovepress.com This chelation can lead to the formation of complexes that are more biologically active than the free ligands. The antibacterial action, for instance, is sometimes considered a property of the metal complexes themselves rather than the uncomplexed compounds. nih.gov For many quinoline-based compounds, complexation with metal ions is a key strategy to enhance their antimicrobial and antioxidant effects. sphinxsai.comnih.gov

While specific studies on the antimicrobial and antioxidant activities of metal complexes derived from 7-Amino-5-chloroquinolin-8-ol are limited, research on structurally similar ligands provides a strong basis for anticipated activities. For example, metal complexes of other substituted 8-hydroxyquinolines have been shown to possess significant antimicrobial and antioxidant properties. scirp.orgresearchgate.netutripoli.edu.ly It is theorized that the mechanism of action for such complexes involves the inhibition of essential microbial enzymes through metal ion binding. nih.gov

Interactive Table: Anticipated Biological Activities of this compound Metal Complexes Based on Analogous Compounds.

| Metal Ion | Potential Biological Activity | Rationale based on Analogous Compounds |

|---|---|---|

| Copper(II) | Enhanced Antimicrobial, Potential Antioxidant | Cu(II) complexes of 8-hydroxyquinoline derivatives often show potent antimicrobial activity. scirp.orgnih.gov |

| Zinc(II) | Enhanced Antimicrobial | Zn(II) complexes with similar ligands have demonstrated significant antimicrobial properties. nih.gov |

| Cobalt(II) | Potential Antimicrobial & Antioxidant | Co(II) complexes of quinoline (B57606) derivatives have been reported to have notable biological activities. utripoli.edu.lyresearchgate.net |

| Nickel(II) | Potential Antimicrobial | Ni(II) complexes of 8-hydroxyquinoline analogs have shown antimicrobial efficacy. scirp.org |

Enhanced or Modified Bioactivity upon Complexation

The principle of enhanced biological activity upon metal complexation is a well-established concept in medicinal chemistry, often referred to as chelation theory. According to this theory, the chelation of a metal ion by an organic ligand can lead to a complex with significantly different and often enhanced lipophilicity. This increased lipid solubility allows the complex to more easily permeate the lipid layers of microbial cell membranes, thereby increasing its bioavailability and efficacy. acs.org

The coordination of a metal ion can also lead to a more stabilized and potent form of the therapeutic agent. The biological activity of a ligand can be increased upon coordination with a metal ion, which can also reduce the cytotoxic effects of both the metal and the ligand. acs.org Studies on various 8-hydroxyquinoline derivatives have consistently shown that their metal complexes can exhibit superior antimicrobial activity compared to the free ligands. scirp.orgsphinxsai.com For instance, the complexation of Mannich bases of 8-hydroxyquinoline with metal ions has been shown to enhance their antimicrobial properties. sphinxsai.com Similarly, research on other quinoline derivatives has demonstrated that their transition metal complexes can exhibit greater antimicrobial and antioxidant activities than the ligands alone. sphinxsai.com

While direct comparative data for this compound and its metal complexes is not available, the existing body of research strongly suggests that its metal complexes would likely exhibit enhanced or modified biological activities. This enhancement is attributed to the combined effects of the ligand's intrinsic bioactivity and the properties conferred by the coordinated metal ion.

Applications in Analytical Chemistry and Quality Control

Method Development for Detection and Quantification in Biological Matrices (e.g., Plasma, Urine)

The detection and quantification of quinoline (B57606) derivatives in biological matrices like plasma and urine are critical for pharmacokinetic and metabolism studies. While specific studies focusing solely on 7-Amino-5-chloroquinolin-8-ol are not extensively detailed in available literature, methodologies developed for closely related analogs provide a clear framework for its potential analysis.

A prime example is the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), a structural analog of this compound. nih.govnih.gov This method demonstrates a robust approach applicable to similar compounds. The process involves extracting the analyte from plasma or urine, typically through protein precipitation with acetonitrile (B52724). nih.govtsu.edu Chromatographic separation is then achieved using an ultra-high-performance liquid chromatography (UHPLC) system, often with a C18 column and a gradient mobile phase of acetonitrile and water containing formic acid. nih.govtsu.edu

Quantification is performed by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govtsu.edu For CLBQ14, the transition from the precursor ion [M+H]⁺ to a specific product ion was monitored. nih.gov This type of validated LC-MS/MS method can achieve a low limit of quantification (LLOQ), for instance, 1 ng/mL in both rat plasma and urine for CLBQ14, with a linear range of 1-1000 ng/mL. nih.govtsu.edu The high extraction recovery and minimal matrix effects observed in such studies underscore the method's reliability for bioanalytical applications. nih.govnih.gov

Similarly, validated LC-MS/MS methods are employed for determining the components of Halquinol, such as 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol, in the plasma of food-producing animals. sbdhealthcare.in These methods are essential for residue depletion studies and pharmacokinetic analysis. sbdhealthcare.infao.org Sample preparation for tissues may involve more complex steps, including homogenization and enzymatic hydrolysis with glucuronidase to measure both parent compounds and their metabolites. fao.org

Table 1: Bioanalytical LC-MS/MS Method Parameters for a Quinoline Analog (7-bromo-5-chloroquinolin-8-ol)

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Matrices | Rat Plasma, Rat Urine | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile | tsu.edu |

| Chromatographic Column | Waters XTerra MS C18 (3.5 μm, 125Å, 2.1 × 50 mm) | nih.gov |

| Mobile Phase | Gradient system of 0.1% formic acid in acetonitrile and 0.1% formic acid in water | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode | nih.gov |

| Linear Range | 1 - 1000 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |

| Extraction Recovery | >96.3% (Plasma), >96.6% (Urine) | nih.gov |

Application in Pharmaceutical Quality Control (e.g., Halquinol components)

In pharmaceutical manufacturing, rigorous quality control is essential to ensure the identity, purity, and potency of drug products. Analytical methods are used to quantify the active components in Halquinol, a veterinary antimicrobial agent which is a mixture of chlorinated quinolin-8-ols. sbdhealthcare.ineurasianjournals.com Halquinol typically contains 5,7-dichloroquinolin-8-ol (57-74%), 5-chloroquinolin-8-ol (23-40%), and a smaller amount of 7-chloroquinolin-8-ol (B131973) (up to 4%). eurasianjournals.comresearchgate.net

A common technique for the quality control of Halquinol is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). eurasianjournals.comeurasianjournals.com A simple, rapid, and accurate isocratic RP-HPLC method has been developed for the simultaneous quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in pharmaceutical dosage forms like suspensions and boluses. eurasianjournals.com The method's calibration curve was found to be linear over specific concentration ranges for both major components. eurasianjournals.com Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. eurasianjournals.comeurasianjournals.com

Thin-layer chromatography (TLC) has also been developed for the simultaneous quantitative determination of Halquinol's main components. researchgate.net This method involves spotting the sample on a silica (B1680970) gel plate and developing it with a suitable mobile phase, followed by densitometric detection at a specific wavelength (e.g., 247 nm). researchgate.net TLC methods can be simple and economical alternatives for routine quality control analysis of Halquinol in bulk drug powder and finished products. researchgate.net

Table 2: RP-HPLC Method for Quality Control of Halquinol

| Parameter | Description | Reference |

|---|---|---|

| Analytes | 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol | eurasianjournals.com |

| Dosage Forms | Suspension, Bolus | eurasianjournals.com |

| Linearity Range (5-chloroquinolin-8-ol) | 12-28 µg/mL | eurasianjournals.com |

| Linearity Range (5,7-dichloroquinolin-8-ol) | 33-77 µg/mL | eurasianjournals.com |

| Validation | Validated as per ICH guidelines for linearity, precision, accuracy, and robustness. | eurasianjournals.com |

Use as Reference Standards in Analytical Method Validation

The validation of an analytical procedure is a documented process that demonstrates its suitability for a specific purpose, such as quality control or bioanalysis. europa.eu A key component of this validation is the use of highly purified chemical substances known as reference standards. In the context of Halquinol analysis, pure reference standards of its constituents, such as 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol, are required. eurasianjournals.comeurasianjournals.com

These reference standards are used to establish the performance characteristics of the analytical method. dcvmn.org Key validation parameters assessed using these standards include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. dcvmn.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu Reference standards are used to prepare calibration curves to determine this range. eurasianjournals.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the reference standard. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. eurasianjournals.comeuropa.eu

For the quality control of Halquinol in animal feeds, it is recommended to use a reference standard from the same batch of Halquinol that was used to medicate the feed to ensure the highest accuracy. rsc.org The use of well-characterized reference standards is a fundamental requirement for any quantitative analytical procedure to ensure reliable and accurate results in pharmaceutical quality control and other analytical applications. dcvmn.org

Future Perspectives and Emerging Research Areas

Exploration of Novel Derivatization Strategies

The chemical architecture of 7-Amino-5-chloroquinolin-8-ol, with its reactive amino and hydroxyl groups, is highly amenable to chemical modification. These derivatization strategies aim to enhance the compound's biological activities or introduce new therapeutic properties.

One prominent strategy is the Mannich reaction, which has been successfully used to introduce aminomethyl groups at the 7-position of the related 5-chloroquinolin-8-ol scaffold. mdpi.com This reaction allows for the creation of a library of new compounds by varying the secondary amine used. mdpi.com For instance, reacting 5-chloroquinolin-8-ol with paraformaldehyde and amines like pyrrolidine (B122466) or morpholine (B109124) yields derivatives such as 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol and 5-Chloro-7-(morpholinomethyl)quinolin-8-ol. mdpi.com Another approach involves creating bioconjugates through modified Mannich reactions, linking the quinoline (B57606) scaffold to other biologically active moieties like indole. mdpi.com

Furthermore, the hydroxyl and amino groups can be targeted for derivatization. For example, sulfonate derivatives of the related 5-amino-7-bromoquinolin-8-ol (B11873180) have been synthesized by reacting the parent compound with various sulfonyl chlorides. mdpi.com These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to novel classes of antibacterial agents. mdpi.com

Table 1: Examples of Derivatization Strategies for the Quinolin-8-ol Scaffold

| Parent Scaffold | Reaction Type | Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 5-chloroquinolin-8-ol | Mannich Reaction | Paraformaldehyde, Secondary Amines (e.g., morpholine) | 7-Aminomethyl derivatives | mdpi.com |

| 5-chloro-8-hydroxyquinoline (B194070) | Modified Mannich Reaction | Morpholine, Ethyl glyoxylate, Indole | Indole Bioconjugates | mdpi.com |

| 5-amino-7-bromoquinolin-8-ol | Sulfonylation | Sulfonyl chlorides, Triethylamine (B128534) (TEA) | Sulfonate esters | mdpi.com |

Development of Prodrugs and Targeted Delivery Systems

To enhance therapeutic efficacy and minimize potential off-target effects, researchers are exploring the development of prodrugs and targeted delivery systems for aminoquinolines. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. urjc.esif-pan.krakow.pl The functional groups on this compound are ideal candidates for creating carrier-linked prodrugs, where the active compound is temporarily attached to a carrier molecule. if-pan.krakow.pl

A sophisticated approach involves creating polymeric prodrugs designed for tissue-specific targeting. For other 8-aminoquinolines like primaquine (B1584692) and tafenoquine, scientists have developed liver-targeted delivery systems. nih.gov This was achieved by first creating prodrug monomers with cleavable linkers and then copolymerizing them with hepatocyte-targeting N-acetylgalactosamine (GalNAc) monomers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This strategy significantly increased the liver-to-plasma concentration ratio of the released drug. nih.gov Such a targeted approach could be adapted for this compound to direct it to specific sites of action, such as the liver for treating malaria or to cancer cells that overexpress certain transporters. nih.govuef.fi Other advanced prodrug strategies under investigation include activation by specific enzymes like cytochrome P450s, which are abundant in certain tissues. nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents can lead to synergistic effects, where the total effect is greater than the sum of the individual effects. This approach is being investigated for quinoline derivatives to enhance their potency and overcome resistance.

Studies have shown that mixtures of different halogenated 8-quinolinols can exhibit synergism. For example, mixtures of monochloro- and dichloro-8-quinolinols where the halogens are on different positions of the quinoline ring have demonstrated synergistic fungitoxic activity. researchgate.net In the realm of cancer therapy, aminoquinolines like chloroquine (B1663885) have shown additive or synergistic effects when combined with other anticancer drugs. unizg.hr For instance, chloroquine has demonstrated additive inhibitory effects when used with the mTOR inhibitor everolimus (B549166) on breast cancer cells. nih.gov The repurposing of antimalarial aminoquinolines for cancer treatment is often in combination with conventional chemotherapeutics, highlighting the potential for synergistic interactions. unizg.hr These findings suggest that this compound could be a valuable component in combination therapies for various diseases.

Table 2: Examples of Synergistic Effects Involving Quinoline Derivatives

| Quinoline Compound/Class | Combination Agent | Disease/Target | Observed Effect | Reference |

|---|---|---|---|---|

| Mixtures of mono- and dichloro-8-quinolinols | Another halogenated 8-quinolinol | Fungi (e.g., Aspergillus niger) | Synergistic | researchgate.net |

| Chloroquine (a 4-aminoquinoline) | Everolimus (mTOR inhibitor) | Breast Cancer (MCF-7 cells) | Additive Inhibition | nih.gov |

| Antimalarial Aminoquinolines | Conventional Anticancer Drugs | Various Cancers | Synergistic Effects | unizg.hr |

In-depth Studies on Mechanisms of Action at the Molecular Level

Understanding how this compound functions at a molecular level is crucial for its development as a therapeutic agent. Research on this and related compounds points to several distinct mechanisms of action.

One proposed mechanism is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and type IV topoisomerase. In the context of malaria, it may interfere with the parasite's heme detoxification pathway. Another significant mechanism for 8-hydroxyquinolines is their ability to chelate metal ions. nih.gov By binding to essential metal ions like iron, copper, or zinc, these compounds can disrupt microbial cellular processes by depriving them of necessary cofactors for enzymatic reactions. nih.gov

More specific molecular targets have also been identified. A close analog, 7-bromo-5-chloroquinolin-8-ol (B1266416), was found to be a potent and selective inhibitor of methionine aminopeptidases (MetAP) in Mycobacterium tuberculosis, enzymes essential for protein synthesis and modification. dovepress.com Additionally, 5-Amino-8-hydroxyquinoline, which shares the core amino-hydroxy-quinoline structure, has been identified as a potential proteasome inhibitor, a mechanism highly relevant to cancer therapy. researchgate.net

Table 3: Potential Molecular Mechanisms of Action

| Molecular Target/Mechanism | Effect | Potential Application | Reference |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | Inhibition of DNA synthesis | Antibacterial | |

| Metal Ion Chelation (Fe, Cu, Zn) | Deprivation of microbial nutrients, Enzyme inhibition | Antimicrobial | nih.gov |

| Methionine Aminopeptidase (MetAP) | Inhibition of protein synthesis | Antituberculosis | dovepress.com |

| Proteasome | Inhibition of protein degradation | Anticancer | researchgate.net |

| Heme Detoxification Pathway | Interference with parasite metabolism | Antimalarial |

Clinical Translation Potential and Pre-clinical Development

The journey from a promising compound to a clinically approved drug involves rigorous pre-clinical and clinical development. For this compound, the path forward would involve several key stages.

Pre-clinical development is the foundational phase, requiring extensive evaluation of the compound's efficacy and selectivity. As demonstrated with the related compound 7-bromo-5-chloroquinolin-8-ol, this includes assessing its potency against disease models (e.g., replicating and non-growing M. tuberculosis) and ensuring it has high selectivity for the microbial target over human enzymes. dovepress.com This phase also involves pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound. dovepress.com The development of quinoline derivatives as antimalarials is a well-trodden path that provides a roadmap for the types of pre-clinical studies required. mdpi.com

The clinical translation potential of this compound class is underscored by the extensive investigation of other aminoquinolines. Chloroquine and hydroxychloroquine, for example, have been repurposed and are being evaluated in numerous clinical trials for cancer therapy, either alone or in combination with other treatments. nih.govopenaccessjournals.comresearchgate.net The successful development of targeted delivery systems for other aminoquinolines, such as the liver-targeted polymers of tafenoquine, also demonstrates a clear trajectory toward clinical use for enhanced efficacy and safety. nih.gov Future research on this compound will likely focus on generating robust pre-clinical data to justify its advancement into human clinical trials for infectious diseases or cancer.

Q & A

Q. How can researchers leverage structural analogs of this compound (e.g., 8-hydroxyquinoline derivatives) to infer potential coordination chemistry properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |